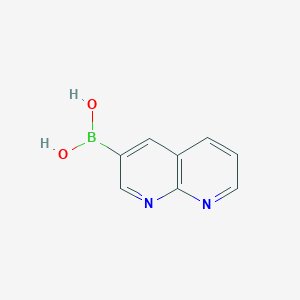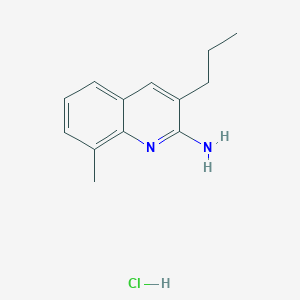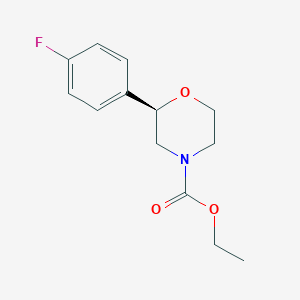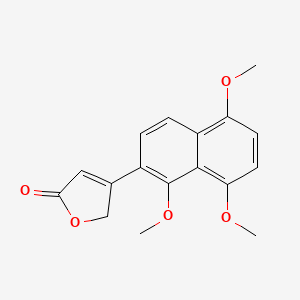
1,8-Naphthyridin-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridin-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The 1,8-naphthyridine core is a heterocyclic structure that contains nitrogen atoms at positions 1 and 8, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Naphthyridin-3-ylboronic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated 1,8-naphthyridine under palladium catalysis. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridin-3-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridin-3-ylboronic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity . The compound can also form complexes with metal ions, which can quench fluorescence and be used in sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: The parent compound, which lacks the boronic acid group, is a well-studied heterocycle with various applications.
2,7-Naphthyridine: Another isomer with nitrogen atoms at positions 2 and 7, which exhibits different chemical properties and reactivity.
Quinoline: A related heterocyclic compound with a single nitrogen atom, used in the synthesis of pharmaceuticals and dyes.
Uniqueness
1,8-Naphthyridin-3-ylboronic acid is unique due to the presence of both the boronic acid group and the 1,8-naphthyridine core. This combination imparts distinct reactivity and enables its use in a variety of chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H7BN2O2 |
|---|---|
Molekulargewicht |
173.97 g/mol |
IUPAC-Name |
1,8-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5,12-13H |
InChI-Schlüssel |
BMNLUYBSMOPTMN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N=CC=C2)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)







![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)



